molecular formula C18H15F3N4OS B3483294 2-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3483294
M. Wt: 392.4 g/mol
InChI Key: XROSXLKVVCGCPI-UHFFFAOYSA-N
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Description

2-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzylsulfanyl group, and a trifluoromethyl-substituted phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Acylation Reaction: The triazole derivative is then subjected to an acylation reaction with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine. This step introduces the phenylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are used as antifungal agents.

    Benzylsulfanyl Compounds: Compounds like benzylsulfanyl-1,2,4-triazole derivatives, which have shown antimicrobial activity.

    Trifluoromethyl-Substituted Compounds: Compounds such as trifluoromethylphenylacetamides, which are explored for their pharmacological properties.

Uniqueness

2-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of the triazole ring, benzylsulfanyl group, and trifluoromethyl-substituted phenylacetamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4OS/c19-18(20,21)14-7-4-8-15(9-14)23-16(26)10-25-12-22-17(24-25)27-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROSXLKVVCGCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN(C=N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

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